molecular formula C18H19N3O3 B4939089 4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid

4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B4939089
M. Wt: 325.4 g/mol
InChI Key: PKRGXTWTSPTONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid, also known as MMDA-2, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized by Alexander Shulgin in 1970 and has been studied for its potential therapeutic effects.

Mechanism of Action

4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in an increase in the release of serotonin and other neurotransmitters, leading to altered states of consciousness and changes in perception, mood, and thought processes.
Biochemical and physiological effects:
This compound has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. It also has the potential to cause hallucinations, altered perception of time and space, and changes in mood and emotion.

Advantages and Limitations for Lab Experiments

4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid has the potential to be used in research studies to better understand the mechanisms of action of psychedelics and their potential therapeutic effects. However, its use is limited by its classification as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.

Future Directions

Future research on 4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid could focus on its potential therapeutic effects in the treatment of depression, anxiety, and PTSD. It could also be studied for its potential use in combination with psychotherapy to enhance the therapeutic effects of the drug. Additionally, further studies could be conducted to better understand the long-term effects of this compound on the brain and how it compares to other psychedelics.

Synthesis Methods

4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid is synthesized from 4-methylphenylhydrazine and 4-methyl-2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with ethyl acetoacetate and heated in the presence of acetic anhydride to yield this compound.

Scientific Research Applications

4-({4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}amino)-4-oxobutanoic acid has been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a similar mechanism of action as other psychedelics such as LSD and psilocybin, which work by activating serotonin receptors in the brain.

Properties

IUPAC Name

4-[4-methyl-2-[(4-methylphenyl)diazenyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-3-6-14(7-4-12)20-21-16-11-13(2)5-8-15(16)19-17(22)9-10-18(23)24/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRGXTWTSPTONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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